molecular formula C18H27FN2O B10793212 1-[1-(4-Fluorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride

1-[1-(4-Fluorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride

Cat. No.: B10793212
M. Wt: 306.4 g/mol
InChI Key: IQHHTOSZORUSLE-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a cyclohexanol moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Fluorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorophenylpiperazine with cyclohexanone under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Fluorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[1-(4-Fluorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(4-Fluorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-Fluorophenyl)-2-piperazin-1-ylethyl]cyclohexanol Dihydrochloride is unique due to the combination of its fluorophenyl group, piperazine ring, and cyclohexanol moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications .

Properties

Molecular Formula

C18H27FN2O

Molecular Weight

306.4 g/mol

IUPAC Name

1-[1-(4-fluorophenyl)-2-piperazin-1-ylethyl]cyclohexan-1-ol

InChI

InChI=1S/C18H27FN2O/c19-16-6-4-15(5-7-16)17(14-21-12-10-20-11-13-21)18(22)8-2-1-3-9-18/h4-7,17,20,22H,1-3,8-14H2

InChI Key

IQHHTOSZORUSLE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(CN2CCNCC2)C3=CC=C(C=C3)F)O

Origin of Product

United States

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